1,4-Dichlorobutane-d8

Descripción general

Descripción

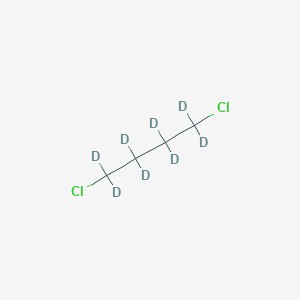

1,4-Dichlorobutane-d8 is a deuterated form of 1,4-dichlorobutane, a chemical compound with the molecular formula ClCD2(CD2)2CD2Cl. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. It is commonly used as a reagent in organic synthesis and as a starting material for the production of other chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dichlorobutane-d8 can be synthesized through the deuteration of 1,4-dichlorobutane. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents and solvents to ensure high isotopic purity. The process is carefully controlled to achieve a high yield and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dichlorobutane-d8 undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups.

Reduction Reactions: The compound can be reduced to form 1,4-dilithiobutane when treated with lithium wire.

Common Reagents and Conditions

Sodium Sulfide: Used in substitution reactions to form cyclic compounds like tetrahydrothiophene.

Lithium Wire: Used in reduction reactions to produce 1,4-dilithiobutane.

Major Products Formed

Tetrahydrothiophene: Formed through substitution reactions with sodium sulfide.

1,4-Dilithiobutane: Formed through reduction reactions with lithium wire.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

1,4-Dichlorobutane-d8 has diverse applications across various fields:

Chemistry

- Reagent in Organic Synthesis : It serves as a key reagent in synthesizing various organic compounds, leveraging its halogenated structure for substitution reactions.

- Starting Material for Chemical Production : Utilized as a precursor in the production of other chemicals, particularly in the synthesis of polymers and specialty chemicals.

Biology

- Metabolic Pathway Studies : Its deuterated nature allows researchers to trace metabolic pathways and understand enzyme mechanisms more effectively.

- Pharmacokinetic Studies : Employed as a tracer in drug metabolism studies to assess how drugs are processed in biological systems.

Medicine

- Pharmaceutical Development : Used in the development of new pharmaceuticals, particularly those requiring isotopic labeling for tracking within biological systems.

- Toxicology Research : Investigated for its potential toxic effects and genotoxicity, contributing to safety assessments for chemical exposure.

Industry

- Production of Polymers : Involved in producing various industrial chemicals and materials, where its unique properties can enhance product performance.

Chemical Reactions and Mechanisms

This compound undergoes several types of chemical reactions:

- Substitution Reactions : The chlorine atoms can be replaced with other functional groups, allowing for the synthesis of diverse chemical entities.

- Reduction Reactions : Can be reduced to form 1,4-dilithiobutane when treated with lithium wire, showcasing its reactivity profile.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions | Major Products Formed |

|---|---|---|---|

| Substitution | Sodium Sulfide | Mild heating | Tetrahydrothiophene |

| Reduction | Lithium Wire | Anhydrous conditions | 1,4-Dilithiobutane |

Toxicity and Safety Assessments

Research indicates that this compound exhibits varying degrees of toxicity. Key findings include:

- Genotoxicity Testing : Negative results in Ames tests but positive results in chromosomal aberration tests indicate potential risks under certain conditions .

- Repeated Dose Toxicity : Studies on rats showed significant liver and pancreatic effects at doses starting from 12 mg/kg/day. The lowest observed adverse effect level (LOAEL) was determined to be 12 mg/kg/day .

- Reproductive Toxicity : A decrease in delivery indices was observed at higher doses without maternal toxicity .

Case Study 1: Metabolic Pathway Tracing

In a study examining drug metabolism using this compound as a tracer, researchers demonstrated how deuteration affects metabolic pathways compared to non-deuterated analogs. This study provided insights into the kinetics of drug action and metabolism .

Case Study 2: Toxicological Assessment

A comprehensive toxicity assessment involving repeated dosing in rats highlighted significant organ-specific toxicity. This research underscored the importance of understanding the toxicological profile before applying this compound in pharmaceuticals or industrial processes .

Case Study 3: Synthesis Optimization

Research focused on optimizing synthetic routes for producing this compound revealed methods that enhance yield and purity. This study contributed valuable knowledge to industrial applications where isotopic purity is critical .

Mecanismo De Acción

The mechanism of action of 1,4-Dichlorobutane-d8 involves its reactivity as a halogenated aliphatic compound. The presence of chlorine atoms makes it moderately reactive, allowing it to undergo various chemical transformations. The deuterium atoms provide stability and can be used as tracers in scientific studies to track the movement and transformation of the compound within biological systems .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dibromobutane-d8: Similar in structure but with bromine atoms instead of chlorine.

1,3-Dibromopropane-d6: Another deuterated compound with a different carbon chain length and bromine atoms.

Butyric acid-d8: A deuterated carboxylic acid with a similar carbon chain length.

Uniqueness

1,4-Dichlorobutane-d8 is unique due to its specific isotopic labeling with deuterium and the presence of chlorine atoms. This combination makes it particularly useful in studies requiring stable isotopes and in reactions where chlorine’s reactivity is advantageous .

Actividad Biológica

Overview of 1,4-Dichlorobutane-d8

This compound (CAS No. 83547-96-0) is a deuterated derivative of 1,4-dichlorobutane, characterized by the substitution of hydrogen atoms with deuterium. This compound has the molecular formula ClCD2(CD2)2CD2Cl and is utilized primarily in organic synthesis and biological research due to its unique isotopic labeling properties. The presence of deuterium can influence the compound's metabolic pathways and pharmacokinetics, making it valuable for tracing studies in biological systems.

This compound acts as a chloroalkane, exhibiting moderate reactivity due to its halogenated structure. The compound can undergo various chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced with other functional groups.

- Reduction Reactions : It can be reduced to form 1,4-dilithiobutane when treated with lithium wire.

Toxicity and Genotoxicity Studies

Research has highlighted several aspects of the biological activity and toxicity of 1,4-dichlorobutane (and by extension, its deuterated form):

- Genotoxicity Testing : In vitro studies have shown that 1,4-dichlorobutane is negative in the Ames test but positive in chromosomal aberrations tests with metabolic activation. This indicates potential genotoxic effects under certain conditions .

- Repeated Dose Toxicity : A study involving male and female rats administered varying doses (0, 12, 60, and 300 mg/kg/day) revealed significant liver and pancreatic effects at doses starting from 12 mg/kg/day. The lowest observed adverse effect level (LOAEL) was determined to be 12 mg/kg/day .

- Reproductive Toxicity : In a reproductive/developmental toxicity study, a decrease in delivery indices was noted at the highest dose (60 mg/kg/day), suggesting potential reproductive hazards without maternal toxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its halogenated structure and deuteration:

- Absorption and Distribution : The compound is known to be poorly soluble in water but can be absorbed through skin contact or ingestion. Its lipophilic nature allows for significant distribution within biological tissues .

- Metabolism : The presence of deuterium alters metabolic pathways compared to its non-deuterated counterpart. Studies suggest that deuteration may slow down metabolism due to kinetic isotope effects, potentially leading to prolonged biological activity .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Biological Activity |

|---|---|---|---|

| 1,4-Dichlorobutane | 110-56-5 | C4H8Cl2 | Genotoxicity; liver and pancreas effects |

| 1-Bromo-4-chlorobutane-d8 | 1219803-72-1 | C4H8BrCl | Similar isotopic effects; used in tracer studies |

| Butyric acid-d8 | N/A | C4H8O2 | Used in metabolic studies; less toxic |

Study on Genotoxic Effects

A comprehensive study assessed the genotoxic potential of 1,4-dichlorobutane by conducting various assays. The results indicated that while it did not induce mutations in bacterial strains (Ames test), it caused chromosomal damage in mammalian cells when activated metabolically. This highlights the need for careful consideration when using this compound in biological research.

Long-term Toxicity Assessment

In a long-term toxicity assessment involving repeated dosing in rats, significant organ-specific toxicity was observed at relatively low doses. This study underscores the importance of understanding the toxicological profile of halogenated compounds like this compound before their application in pharmaceuticals or industrial processes.

Propiedades

IUPAC Name |

1,4-dichloro-1,1,2,2,3,3,4,4-octadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDRSWPQXHESDQ-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-dichlorobutane-d8 is a colorless liquid. May have sweet smell. Insoluble in water. | |

| Record name | 1,4-DICHLOROBUTANE-D8 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

83547-96-0 | |

| Record name | 1,4-DICHLOROBUTANE-D8 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane-1,1,2,2,3,3,4,4-d8, 1,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083547960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83547-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.